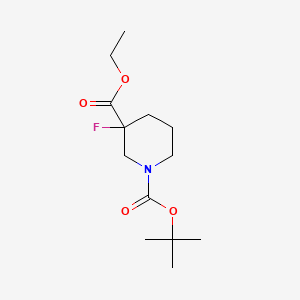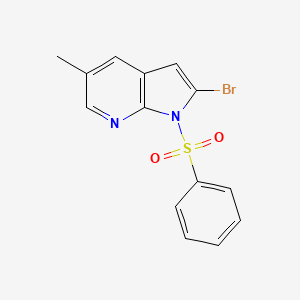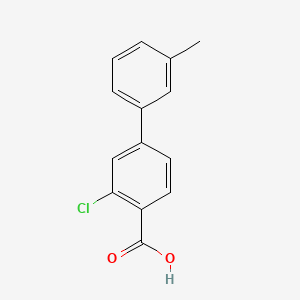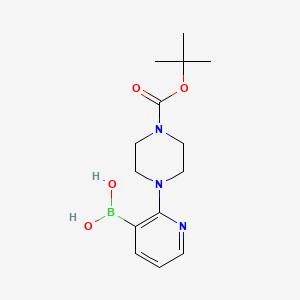
4-Bromo-2,6-difluoro-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,6-difluoro-3-methylphenol is a brominated phenol . It is used as a preservative for coatings, slurries, and to control microbial fouling in paper mills, oil fields, leather processes, and water treatment processes against microbial attack .
Synthesis Analysis
The synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been described . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .Molecular Structure Analysis
The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . The molecular formula of 4-Bromo-2,6-difluoro-3-methylphenol is C7H5BrF2O .Chemical Reactions Analysis
The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . This class of photoswitch often exhibits extremely fast trans to cis isomerization, on the order of picoseconds .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2,6-difluoro-3-methylphenol include its molecular formula (C7H5BrF2O), molecular weight (223.01), and its structure .Aplicaciones Científicas De Investigación
Photoactive Materials and Crystallography
4-Bromo-2,6-difluoro-3-methylphenol: has been studied for its photoactive properties. Notably, the compound can reversibly switch between two crystallographically unique rotomers in the lattice. However, due to tight packing, the pure crystalline form does not exhibit photoactivity. In solution, it shows absorption bands in the visible region, consistent with o-fluoroazobenzene behavior .
Inhibitors of Cyclin-Dependent Kinases
This compound serves as a precursor for synthesizing difluorophenacyl analogs. These analogs have been explored as inhibitors of cyclin-dependent kinases, which play crucial roles in cell cycle regulation and cancer progression .
Hole-Transporting Material in Solar Cells and OLEDs
A conjugated quasiplanar triarylamines derived from 4-Bromo-2,6-difluoro-3-methylphenol has been used as a hole-transporting material in perovskite solar cells and organic light-emitting diodes (OLEDs). Its properties contribute to enhancing charge transport and improving device performance .
Lewis Acid-Promoted Synthesis of Functionalized Carbazoles
In the realm of synthetic chemistry, this compound finds application in the Lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes. These heterocyclic compounds have diverse uses in materials science and pharmaceutical research .
Thermal Decomposition Mechanisms in Explosives
Researchers have probed the thermal decomposition mechanisms of related fluorinated compounds. While not directly about 4-Bromo-2,6-difluoro-3-methylphenol , this work sheds light on the behavior of similar molecules, including their stability and reactivity .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties .
Propiedades
IUPAC Name |
4-bromo-2,6-difluoro-3-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQRYNKXPAXGKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)O)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742886 |
Source


|
| Record name | 4-Bromo-2,6-difluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluoro-3-methylphenol | |
CAS RN |
1365272-26-9 |
Source


|
| Record name | 4-Bromo-2,6-difluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)

![5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571920.png)







